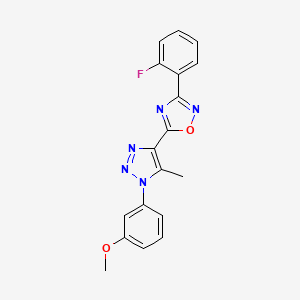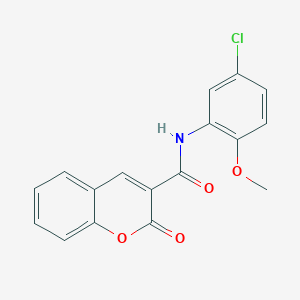
N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Cpd-17, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cpd-17 belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Structural and Chemical Properties
- Studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have highlighted their crystalline structures, showing that these compounds can crystallize in different space groups, with their molecular structure exhibiting anti-rotamer conformation about the C-N bond. This structural insight is crucial for understanding the compound's chemical behavior and potential applications in material science or as precursors in organic synthesis (Reis et al., 2013).
Synthesis and Biological Evaluation
- The synthesis and evaluation of coumarin derivatives containing the thiazolidin-4-one ring have been explored, indicating a method for creating compounds with potential biological properties. This approach involves the key intermediate ethyl 2-oxo-2H-chromene-3-carboxylate, suggesting that N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide could also be synthesized through similar pathways for further biological evaluation (Ramaganesh et al., 2010).
Optical and Photoelectrical Properties
- Research into the optical and photoelectrical characterizations of novel compounds such as 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile provides insights into their potential use in optoelectronic devices. These findings suggest that derivatives of 2H-chromene, like this compound, may have applications in the development of new materials for optoelectronics (Ibrahim et al., 2017).
Chemosensor Applications
- A study on a tren-based chemosensor exhibited a selective fluorescence response toward Cu2+ and H2PO4−, indicating that certain 2H-chromene derivatives can function as effective chemosensors. This suggests the potential of this compound in sensor technology, especially for detecting specific ions or molecules (Meng et al., 2018).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(18)9-13(15)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJILXLFYTCPGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


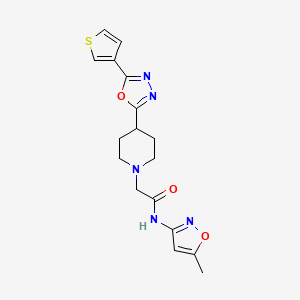
![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
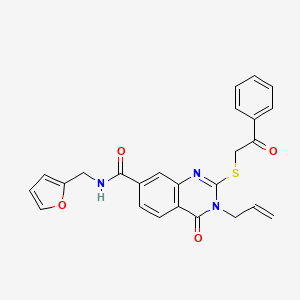
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)

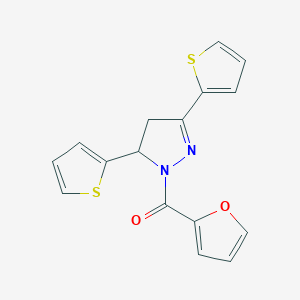
![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)

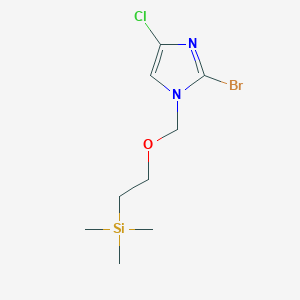

![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)

